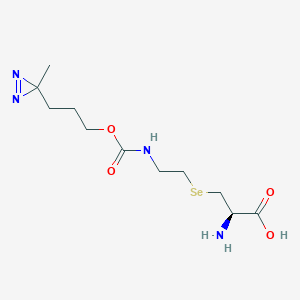
(R)-2-amino-3-((2-(((3-(3-methyl-3H-diazirin-3-yl)propoxy)carbonyl)amino)ethyl)selanyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-amino-3-((2-(((3-(3-methyl-3H-diazirin-3-yl)propoxy)carbonyl)amino)ethyl)selanyl)propanoic acid is a complex organic compound with a unique structure that includes a diazirine ring, a selenoether linkage, and an amino acid backbone
準備方法
The synthesis of ®-2-amino-3-((2-(((3-(3-methyl-3H-diazirin-3-yl)propoxy)carbonyl)amino)ethyl)selanyl)propanoic acid involves multiple steps. The synthetic route typically starts with the preparation of the diazirine ring, followed by the introduction of the selenoether linkage and the amino acid backbone. The reaction conditions often require the use of specific catalysts and reagents to ensure the correct formation of the desired product. Industrial production methods may involve scaling up these reactions and optimizing conditions to achieve higher yields and purity.
化学反応の分析
This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the selenoether linkage can lead to the formation of selenoxide derivatives.
科学的研究の応用
®-2-amino-3-((2-(((3-(3-methyl-3H-diazirin-3-yl)propoxy)carbonyl)amino)ethyl)selanyl)propanoic acid has several scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may be used as a probe to study protein interactions due to its diazirine ring, which can form covalent bonds with nearby molecules upon exposure to UV light. In medicine, it has potential applications in drug development, particularly in the design of novel therapeutic agents. In industry, it can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ®-2-amino-3-((2-(((3-(3-methyl-3H-diazirin-3-yl)propoxy)carbonyl)amino)ethyl)selanyl)propanoic acid involves its ability to interact with specific molecular targets. The diazirine ring can form covalent bonds with nearby molecules upon UV activation, making it useful as a photoaffinity label. The selenoether linkage can undergo redox reactions, potentially affecting the redox state of the target molecules. These interactions can modulate the activity of the target proteins and pathways involved.
類似化合物との比較
Similar compounds to ®-2-amino-3-((2-(((3-(3-methyl-3H-diazirin-3-yl)propoxy)carbonyl)amino)ethyl)selanyl)propanoic acid include other amino acid derivatives with diazirine rings or selenoether linkages. For example, compounds like trifluorotoluene and other diazirine-containing amino acids share some structural similarities. the presence of the selenoether linkage in ®-2-amino-3-((2-(((3-(3-methyl-3H-diazirin-3-yl)propoxy)carbonyl)amino)ethyl)selanyl)propanoic acid makes it unique and potentially more versatile in certain applications.
生物活性
(R)-2-amino-3-((2-(((3-(3-methyl-3H-diazirin-3-yl)propoxy)carbonyl)amino)ethyl)selanyl)propanoic acid is a noncanonical amino acid that has gained attention in biochemical research due to its unique structural properties and potential applications in various fields, including drug development and protein engineering. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications, and relevant research findings.
Structural Characteristics
The compound's structure can be broken down into key components:
- Amino Acid Backbone : The core structure is based on a typical amino acid framework.
- Diazirine Moiety : The presence of the 3-methyl-3H-diazirin group allows for photoreactive properties, enabling covalent bond formation with nearby molecules upon UV irradiation.
- Selenium Substitution : The incorporation of selenium in the side chain contributes to its unique reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to:
- Photocrosslinking : Upon exposure to UV light, the diazirine moiety generates reactive carbene species that can form covalent bonds with proteins or nucleic acids, allowing for targeted labeling and tracking in biological systems.
- Protein Engineering : As a noncanonical amino acid, it can be incorporated into proteins during synthesis, providing researchers with tools for studying protein structure and function.
Case Studies
- Photoreactive Labeling in Membrane Proteins
- Drug Development
- Research has explored the potential of this compound in drug design, particularly as a tool for creating covalent inhibitors that can selectively target specific enzymes involved in disease pathways. The ability to modify proteins with this amino acid enhances the specificity and efficacy of therapeutic agents .
Comparative Biological Activity Table
特性
分子式 |
C11H20N4O4Se |
|---|---|
分子量 |
351.27 g/mol |
IUPAC名 |
(2R)-2-amino-3-[2-[3-(3-methyldiazirin-3-yl)propoxycarbonylamino]ethylselanyl]propanoic acid |
InChI |
InChI=1S/C11H20N4O4Se/c1-11(14-15-11)3-2-5-19-10(18)13-4-6-20-7-8(12)9(16)17/h8H,2-7,12H2,1H3,(H,13,18)(H,16,17)/t8-/m0/s1 |
InChIキー |
BPTMKJUGVXFGEE-QMMMGPOBSA-N |
異性体SMILES |
CC1(N=N1)CCCOC(=O)NCC[Se]C[C@@H](C(=O)O)N |
正規SMILES |
CC1(N=N1)CCCOC(=O)NCC[Se]CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















